(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound with the molecular formula C8H10O2. It is characterized by a unique structure that includes an oxabicyclo framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione typically involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with a strong alkali and an alcohol to generate an intermediate compound, 4-alkoxybicyclo[3.2.1]-3-octen-2-one. This intermediate is then subjected to a hydrolysis reaction to obtain the target product in high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but generally, it interacts with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**: Another similar compound with an azabicyclo framework and a hydrochloride group .
(1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but includes an azabicyclo framework and a methoxyphenyl group.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound shares the oxabicyclo framework but includes an azabicyclo component.
Uniqueness
(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione is unique due to its specific oxabicyclo framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H8O3 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2/t4-,5+ |
InChI Key |
HVHURIINGLSKBG-SYDPRGILSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C(=O)OC2=O |
Canonical SMILES |
C1CC2CC1C(=O)OC2=O |
Origin of Product |
United States |
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